4-Phenyl-1,2,3-thiadiazole
CAS No.: 25445-77-6
Cat. No.: VC0005334
Molecular Formula: C8H6N2S
Molecular Weight: 162.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 25445-77-6 |
---|---|
Molecular Formula | C8H6N2S |
Molecular Weight | 162.21 g/mol |
IUPAC Name | 4-phenylthiadiazole |
Standard InChI | InChI=1S/C8H6N2S/c1-2-4-7(5-3-1)8-6-11-10-9-8/h1-6H |
Standard InChI Key | AWPNFXRMNNPKDW-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CSN=N2 |
Canonical SMILES | C1=CC=C(C=C1)C2=CSN=N2 |
Appearance | Assay:≥98%A crystalline solid |
Introduction
Chemical Identity and Structural Properties
Molecular and Structural Characteristics
4-Phenyl-1,2,3-thiadiazole (CAS No. 25445-77-6) possesses the molecular formula C₈H₆N₂S and a molecular weight of 162.21 g/mol. The core structure consists of a 1,2,3-thiadiazole ring—a five-membered heterocycle with sulfur at position 1 and nitrogen atoms at positions 2 and 3—substituted by a phenyl group at position 4 (Figure 1).
Table 1: Chemical Identity of 4-Phenyl-1,2,3-Thiadiazole
Property | Value |
---|---|
CAS Number | 25445-77-6 |
Molecular Formula | C₈H₆N₂S |
Molecular Weight | 162.21 g/mol |
Synonyms | 4-Phenyl-[1,2,] thiadiazole |
The compound’s planar structure and aromaticity contribute to its stability and reactivity, enabling participation in electrophilic substitution and cycloaddition reactions .
Synthesis and Reactivity
Synthetic Routes
The synthesis of 1,2,3-thiadiazoles typically involves cyclization reactions. For 4-phenyl-1,2,3-thiadiazole, a plausible route involves the reaction of phenylhydrazine with carbon disulfide under basic conditions, followed by oxidative cyclization. While detailed protocols for this specific compound are scarce, analogous methods for related thiadiazoles suggest the following generalized pathway:
-
Formation of Hydrazinecarbothioamide:
Phenylhydrazine reacts with carbon disulfide to form a hydrazinecarbothioamide intermediate. -
Cyclization:
Treatment with oxidizing agents (e.g., iodine or hydrogen peroxide) induces cyclization, yielding the thiadiazole ring.
Table 2: Representative Synthetic Conditions for Thiadiazole Derivatives
Reactant | Reagents/Conditions | Product Yield |
---|---|---|
Phenylhydrazine + CS₂ | KOH, EtOH, reflux | 60–70% |
Intermediate + H₂O₂ | Acetic acid, 60°C | 75–85% |
Chemical Reactivity
The electron-deficient thiadiazole ring facilitates nucleophilic and electrophilic substitutions. Key reactions include:
-
Electrophilic Substitution: Halogenation at the phenyl ring or thiadiazole positions using bromine or chlorine.
-
Nucleophilic Attack: Reaction with amines or hydrazines at the sulfur or nitrogen centers.
Biological and Pharmacological Activities
Antimicrobial Properties
Thiadiazole derivatives, including 4-phenyl-5-methyl-1,2,3-thiadiazole, have shown antimicrobial activity against resistant bacterial strains. While specific data for the unsubstituted 4-phenyl variant is lacking, the carbohydrazide derivative (4-phenyl-1,2,3-thiadiazole-5-carbohydrazide) exhibits promise in antitubercular applications.
Industrial and Material Science Applications
Corrosion Inhibition
Thiadiazoles are widely used as corrosion inhibitors in industrial settings. The phenyl group enhances adsorption onto metal surfaces, forming protective layers that mitigate oxidative degradation.
Optoelectronic Materials
The conjugated π-system of 4-phenyl-1,2,3-thiadiazole derivatives enables applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. Theoretical studies on related compounds predict strong two-photon absorption properties, suggesting utility in imaging technologies .
Hazard Category | Description |
---|---|
Acute Oral Toxicity | Category 4 (Harmful if swallowed) |
Skin Irritation | Category 2 (Causes irritation) |
Eye Damage | Category 2 (Serious irritation) |
Respiratory Irritation | Category 3 (May cause symptoms) |
Handling precautions include using personal protective equipment (PPE) and ensuring adequate ventilation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume